Structural properties and characterization of 2-(2-Nitroethenyl)-1-benzothiophene
Structural properties and characterization of 2-(2-Nitroethenyl)-1-benzothiophene
Structural Properties and Characterization of (E)-2-(2-Nitroethenyl)-1-benzothiophene: A Comprehensive Guide for Synthetic and Medicinal Chemists
Executive Summary
The compound (E)-2-(2-nitroethenyl)-1-benzothiophene (CAS: 4565-36-0 / 1355024-97-3) is a highly versatile, conjugated nitroalkene building block[1],[2]. Featuring an electron-rich benzothiophene core coupled with a strongly electron-withdrawing nitrovinyl moiety, this molecule represents a privileged scaffold in both medicinal chemistry and materials science. Related thiophene derivatives are heavily utilized in the development of organic electronics and photovoltaics due to their unique charge-transport capabilities[3]. In drug discovery, the reduction of these nitrovinyl systems is a critical pathway for synthesizing bioactive thienopyridines and tryptamine bioisosteres[4].
This technical guide provides an in-depth analysis of its structural properties, a self-validating synthetic protocol, and comprehensive analytical characterization parameters.
Structural and Electronic Profile
The chemical architecture of 2-(2-nitroethenyl)-1-benzothiophene is defined by a "push-pull" electronic system.
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The Benzothiophene Core: The fused benzene and thiophene rings create an electron-rich, polarizable aromatic system. The sulfur atom donates electron density into the π-system, enhancing the nucleophilicity of the C2 and C3 positions in its native state.
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The Nitroethenyl (Nitrovinyl) Group: The −CH=CH−NO2 group is a powerful electron-withdrawing moiety. When attached to the C2 position of the benzothiophene ring, it drastically alters the electronic landscape, turning the alkene into a highly reactive Michael acceptor.
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Stereochemistry: The compound exists almost exclusively as the thermodynamically stable (E)-isomer (trans). The (Z)-isomer is highly disfavored due to severe steric hindrance between the bulky benzothiophene system and the oxygen atoms of the nitro group.
Synthetic Methodology & Mechanistic Causality
The standard synthesis of (E)-2-(2-nitroethenyl)-1-benzothiophene relies on a Knoevenagel-type Henry (nitroaldol) condensation between benzo[b]thiophene-2-carbaldehyde[5] and nitromethane.
Mechanistic Causality: Why Ammonium Acetate and Glacial Acetic Acid?
In this protocol, we do not simply mix reagents; we engineer a specific catalytic environment.
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Bifunctional Catalysis: Ammonium acetate ( NH4OAc ) acts as a bifunctional catalyst. The acetate anion acts as a mild base to deprotonate nitromethane ( pKa≈10 ), forming the nucleophilic nitronate species. Simultaneously, the ammonium cation functions as a mild Brønsted acid, protonating the carbonyl oxygen of the aldehyde to increase its electrophilicity.
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Thermodynamic Control: Glacial acetic acid provides a protic, dehydrating environment. Once the intermediate β -nitro alcohol forms, the acidic medium drives an E1cB elimination of water. This dehydration is irreversible under these conditions and acts as a thermodynamic sink, ensuring the exclusive formation of the fully conjugated (E)-nitroalkene.
Caption: Workflow of the Henry condensation mechanism yielding the (E)-nitroalkene.
Self-Validating Experimental Protocol
This protocol is designed with built-in visual and chemical checkpoints to validate success at each stage.
Reagents:
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Benzo[b]thiophene-2-carbaldehyde: 1.0 eq (10 mmol, ~1.62 g)
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Nitromethane: 3.0 eq (30 mmol, ~1.6 mL)
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Ammonium Acetate: 1.2 eq (12 mmol, ~0.92 g)
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Glacial Acetic Acid: 15 mL
Step-by-Step Procedure:
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Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzo[b]thiophene-2-carbaldehyde in glacial acetic acid. Checkpoint: The solution should be clear and pale yellow.
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Activation: Add nitromethane followed by ammonium acetate. Attach a reflux condenser.
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Reflux: Heat the reaction mixture to 100 °C in an oil bath with continuous stirring for 4–6 hours.
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In-Process Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexane/Ethyl Acetate 8:2). The product will appear as a highly UV-active spot with a higher Rf value than the starting aldehyde. The reaction mixture will visually darken to a vibrant yellow-green[3].
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Isolation: Upon completion, remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into 100 mL of crushed ice with vigorous stirring.
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Self-Validation (Precipitation): The sudden shift in solvent polarity will force the immediate precipitation of the hydrophobic nitroalkene as a yellow/green solid.
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Purification: Filter the precipitate under vacuum, wash extensively with cold water to remove residual acetic acid and ammonium salts, and recrystallize from hot ethanol to yield pure (E)-2-(2-nitroethenyl)-1-benzothiophene.
Analytical Characterization
Accurate structural assignment relies on identifying the (E)-geometry of the alkene and the integrity of the benzothiophene core. The coupling constant ( J ) of the vinylic protons in 1H NMR is the definitive proof of stereochemistry.
Table 1: Expected Spectroscopic Data for (E)-2-(2-Nitroethenyl)-1-benzothiophene
| Analytical Method | Parameter | Expected Value / Range | Structural Assignment |
| 1H NMR (CDCl 3 ) | Vinylic H ( β ) | ~8.10 - 8.30 ppm (d) | Proton geminal to NO2 , heavily deshielded by resonance |
| Vinylic H ( α ) | ~7.60 - 7.80 ppm (d) | Proton geminal to Ar ring, J≈13.5 Hz confirms (E)-isomer | |
| Aromatic H | ~7.30 - 7.90 ppm (m) | Benzothiophene core protons | |
| 13C NMR (CDCl 3 ) | C=C ( β ) | ~136.0 - 139.0 ppm | Carbon attached to NO2 |
| C=C ( α ) | ~130.0 - 133.0 ppm | Carbon attached to Ar ring | |
| FT-IR (ATR) | N-O Asymmetric | ~1510 - 1530 cm −1 | Nitro group stretching |
| N-O Symmetric | ~1330 - 1350 cm −1 | Nitro group stretching | |
| C=C Stretch | ~1620 - 1640 cm −1 | Conjugated alkene |
Downstream Applications in Drug Discovery
The utility of 3-bromobenzo[b]thiophene-2-carbaldehyde and its nitrovinyl derivatives lies in their ability to act as versatile nodes for divergent synthesis[6].
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Tryptamine Bioisosteres: Reduction of the nitroalkene using LiAlH4 or NaBH4/NiCl2 yields 2-(benzo[b]thiophen-2-yl)ethanamine. This amine is a critical bioisostere of tryptamine, utilized in the synthesis of CNS-active drugs targeting serotonin receptors. Similar reductions are pivotal in the synthesis of anti-platelet drugs like ticlopidine[4].
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Organocatalytic Michael Additions: The highly electrophilic β -carbon of the nitrovinyl group makes it an ideal substrate for asymmetric Michael additions, allowing for the construction of chiral, 3-substituted benzothiophene derivatives used as enzyme inhibitors.
Caption: Downstream synthetic applications of (E)-2-(2-nitroethenyl)-1-benzothiophene.
